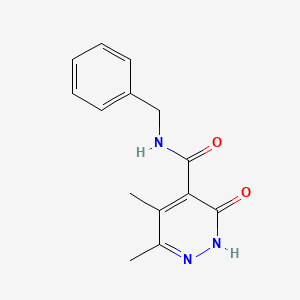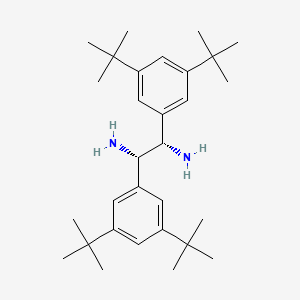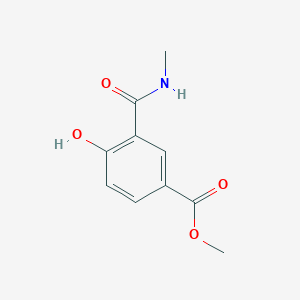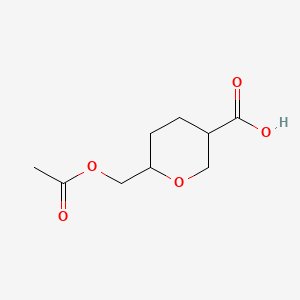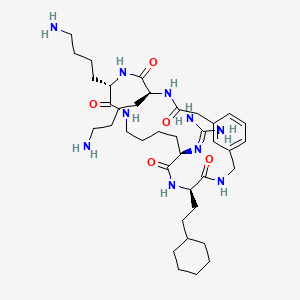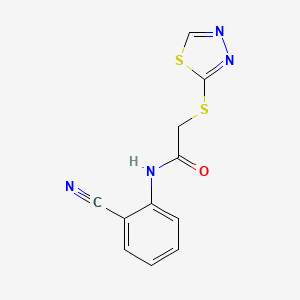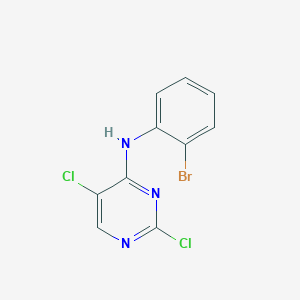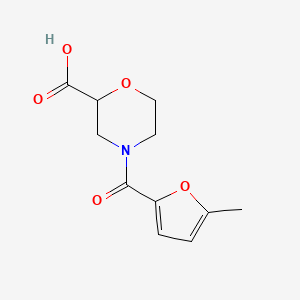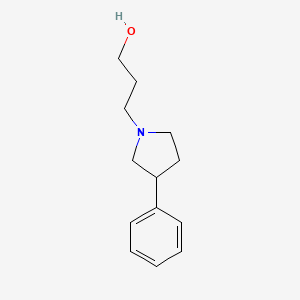
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C13H19NO It is characterized by a pyrrolidine ring attached to a phenyl group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol typically involves the reaction of pyrrolidine with a phenyl-substituted propanol derivative. One common method is the reductive amination of 3-phenylpropanal with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 3-(3-Phenylpyrrolidin-1-yl)propanal.
Reduction: 3-(3-Phenylpyrrolidin-1-yl)propanamine.
Substitution: 3-(3-Phenylpyrrolidin-1-yl)propyl chloride or bromide.
科学的研究の応用
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules .
類似化合物との比較
Similar Compounds
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Similar structure but with a different substitution pattern on the pyrrolidine ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-(3-phenylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-10-4-8-14-9-7-13(11-14)12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
InChIキー |
MWGTWAJWUFGJQR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C2=CC=CC=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

